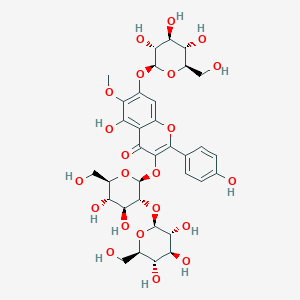

GM1a Ganglioside oligosaccharide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

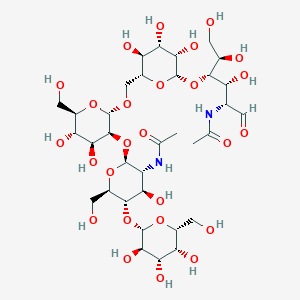

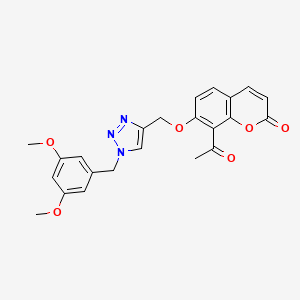

GM1a Ganglioside oligosaccharide is a semisynthetic derivative of ganglioside GM1. It is a glycosphingolipid consisting of a pentasaccharide and a ceramide, coupled together by a β-glycosidic linkage . This compound is crucial for various physiological processes, including growth regulation and hormone-induced responses . It is also known to serve as the natural receptor for cholera toxin .

Preparation Methods

Synthetic Routes and Reaction Conditions

GM1a Ganglioside oligosaccharide can be synthesized from GM1 purified from a mixture of gangliosides extracted from mammalian brains. The purified GM1 is solubilized in methanol and slowly saturated with ozone for about 2 hours. This reaction breaks the double carbon-carbon bond in the C4 position, generating a desphingosine aldehyde product and a myristic aldehyde .

Industrial Production Methods

Industrial production of this compound involves ion exchange column chromatography fractionation, which is a simple and widely used procedure for GM1 purification . This method allows for the large-scale preparation of GM1 as a natural compound or as a derivative containing an isotopic radionuclide or a specific probe .

Chemical Reactions Analysis

Types of Reactions

GM1a Ganglioside oligosaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Ozone is commonly used for the oxidation of GM1 to this compound.

Reduction: Specific reducing agents can be used to modify the ceramide moiety.

Substitution: Various substituents can be introduced to the oligosaccharide chain to study its interactions with proteins and other biomolecules.

Major Products

The major products formed from these reactions include desphingosine aldehyde and myristic aldehyde .

Scientific Research Applications

GM1a Ganglioside oligosaccharide has a wide range of scientific research applications:

Chemistry: It is used to study the interactions between glycosphingolipids and other biomolecules.

Biology: It plays a crucial role in neuronal differentiation, neuroregeneration, and signal transduction.

Industry: It is used in the development of biosensors and other diagnostic tools.

Mechanism of Action

GM1a Ganglioside oligosaccharide exerts its effects by directly binding to the TrkA receptor and triggering the MAPK pathway activation, leading to neuronal differentiation and protection . It also regulates mitochondrial function by increasing mitochondrial density and activity, and reducing reactive oxygen species levels .

Comparison with Similar Compounds

Similar Compounds

GM1 Ganglioside: The parent compound of GM1a Ganglioside oligosaccharide, known for its role in neuronal functions and as a receptor for cholera toxin.

GD1a Ganglioside: Another glycosphingolipid with similar functions but different oligosaccharide composition.

GD1b Ganglioside: Similar to GD1a but with different sialic acid residues.

Uniqueness

This compound is unique due to its specific oligosaccharide chain, which allows for precise interactions with membrane proteins instrumental for neuronal functions . This specificity makes it a valuable tool in studying and potentially treating neurological disorders.

Properties

Molecular Formula |

C34H58N2O26 |

|---|---|

Molecular Weight |

910.8 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-33-27(54)24(51)21(48)16(59-33)8-55-34-30(25(52)20(47)14(6-40)57-34)62-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-32-26(53)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23-,24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

QHIYXBIEORSERA-PSNZGTCWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)

![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)

![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)